

Preparing GSK0660 Stock and Working Solutions: An Application Note and Protocol

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPAR β /δ) with an IC50 of 155 nM.[1][2][3] It exhibits high selectivity for PPAR β /δ, with significantly lower activity against PPAR α and PPAR γ (IC50 > 10 μM).[2][3] This selectivity makes **GSK0660** a valuable tool for investigating the physiological and pathological roles of PPAR β /δ signaling. This document provides detailed protocols for the preparation of **GSK0660** stock solutions and subsequent working concentrations for both in vitro and in vivo applications.

Quantitative Data Summary

For ease of use, the key quantitative data for **GSK0660** are summarized in the tables below.

Table 1: Physicochemical Properties of **GSK0660**



Property	Value	Reference
Molecular Formula	C19H18N2O5S2	[1]
Molecular Weight	418.49 g/mol	[1]
CAS Number	1014691-61-2	[1]
Appearance	Light yellow to yellow solid	[2]

Table 2: Solubility of **GSK0660**

Solvent	Solubility	Reference
DMSO	≥ 49 mg/mL (≥ 117.09 mM)	[1][2]
84 mg/mL (200.72 mM)	[4]	_
12 mg/mL	[3]	_
Soluble to 100 mM		_
Ethanol	4.18 mg/mL (10 mM)	
2 mg/mL	[3]	
Soluble to 10 mM		_
DMF	20 mg/mL	[3]
DMF:PBS (pH 7.2) (1:3)	0.25 mg/mL	[3]
Water	Insoluble	[4]

Table 3: Recommended Storage Conditions



Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[1][2]
4°C	2 years	[2]	
In Solvent (DMSO)	-80°C	2 years	[2]
-20°C	1 year	[2]	

Experimental Protocols

Protocol 1: Preparation of a 10 mM GSK0660 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **GSK0660** in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.

Materials:

- GSK0660 powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- · Calibrated analytical balance
- Calibrated micropipettes

Procedure:

- Equilibrate **GSK0660**: Allow the vial of **GSK0660** powder to equilibrate to room temperature before opening to prevent condensation.
- Weigh GSK0660: Accurately weigh a specific amount of GSK0660 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.185 mg of GSK0660 (Molecular Weight = 418.49 g/mol).



- Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the weighed GSK0660 powder. For 4.185 mg, add 1 mL of DMSO to achieve a 10 mM concentration. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[2][4]
- Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but avoid excessive heat.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the
 compound. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for
 shorter-term storage (up to 1 year).[2]

Table 4: Example Volumes for Preparing GSK0660 Stock Solutions in DMSO

Desired Concentration	Mass of GSK0660 (for 1 mL)	Volume of DMSO
1 mM	0.418 mg	1 mL
5 mM	2.092 mg	1 mL
10 mM	4.185 mg	1 mL
50 mM	20.925 mg	1 mL

Protocol 2: Preparation of Working Concentrations for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

- 10 mM GSK0660 stock solution in DMSO
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)



- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Thaw Stock Solution: Thaw a single aliquot of the 10 mM GSK0660 stock solution at room temperature.
- Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
- Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[4][5]
- Example Dilution for a 1 μM Working Solution:
 - \circ Prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium to get a 10 μ M solution.
 - $\circ~$ Add 100 μL of the 10 μM intermediate solution to 900 μL of cell culture medium to achieve a final concentration of 1 $\mu M.$
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
- Application: Add the prepared working solutions and the vehicle control to the cells and incubate for the desired experimental duration. Typical in vitro working concentrations range from 0.1 μM to 10 μM.[1][4]

Protocol 3: Preparation of a Formulation for In Vivo Administration

This protocol describes the preparation of a **GSK0660** formulation suitable for intraperitoneal (IP) or oral administration in animal models.



Materials:

- GSK0660 powder
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl) or Corn oil
- Sterile tubes

Procedure for a PEG300/Tween-80/Saline Formulation:

- Prepare a Concentrated Stock: First, prepare a concentrated stock solution of GSK0660 in DMSO (e.g., 25 mg/mL).[2]
- Sequential Addition of Solvents: For a final formulation of 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% saline, follow these steps sequentially:[1][6]
 - $\circ~$ To 100 μL of the 25 mg/mL **GSK0660** stock in DMSO, add 400 μL of PEG300. Mix thoroughly until the solution is clear.
 - Add 50 μL of Tween-80 to the mixture and mix again until clear.
 - Finally, add 450 μL of saline to bring the total volume to 1 mL.
- Use Immediately: It is recommended to use the freshly prepared in vivo formulation on the same day.[6]

Procedure for a Corn Oil Formulation:

Prepare a DMSO Stock: Prepare a clear stock solution of GSK0660 in DMSO (e.g., 12 mg/mL).[4]

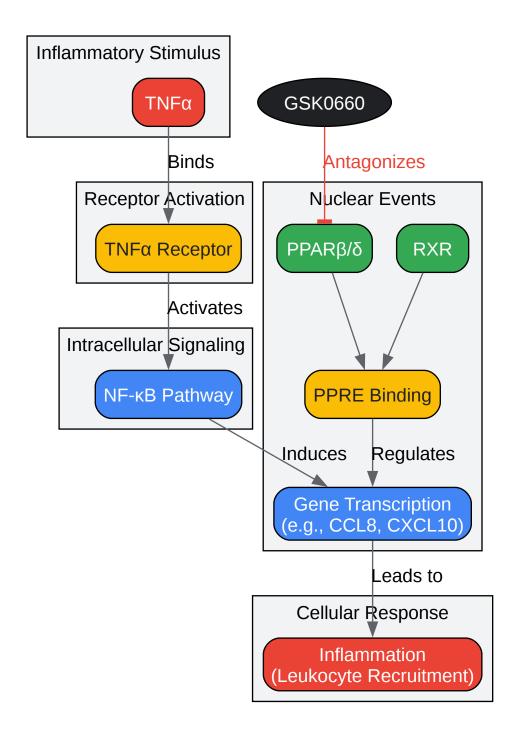


- Dilute in Corn Oil: For a final formulation of 5% DMSO in corn oil, add 50 μL of the 12 mg/mL
 DMSO stock solution to 950 μL of corn oil. Mix thoroughly.[4]
- Use Immediately: This mixed solution should be used immediately for optimal results.[4]

Signaling Pathways and Experimental Workflows GSK0660 Mechanism of Action

GSK0660 acts as an antagonist of PPAR β /δ, a nuclear receptor that functions as a ligand-activated transcription factor. In its active state, PPAR β /δ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. **GSK0660** inhibits the expression of PPAR β /δ target genes.[7] One of the key pathways influenced by **GSK0660** is the inflammatory response, particularly that induced by TNF α . **GSK0660** has been shown to block the TNF α -induced upregulation of various cytokines and chemokines involved in leukocyte recruitment, such as CCL8 and CXCL10.[8][9]





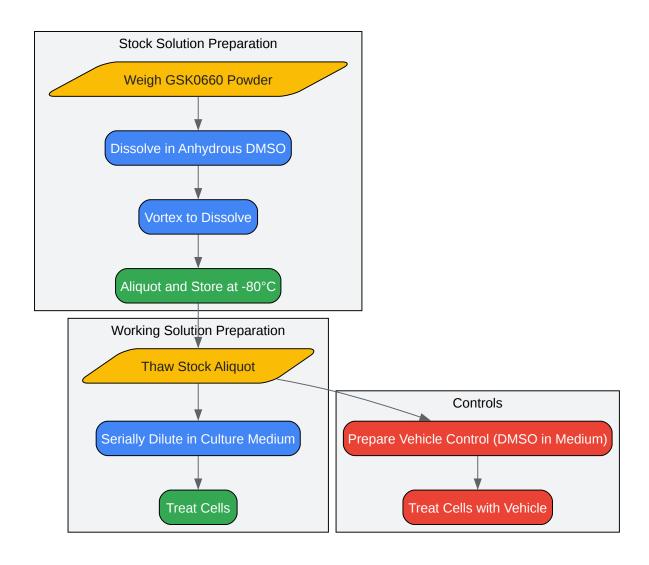
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Caption: **GSK0660** antagonizes PPAR β/δ , inhibiting inflammatory gene transcription.

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing **GSK0660** stock and working solutions for a typical in vitro experiment.





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Caption: Workflow for preparing **GSK0660** stock and working solutions.



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